![molecular formula C10H12N2O5S B2579208 Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-47-2](/img/structure/B2579208.png)
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
The compound is a derivative of cyanoacetylurea . Cyanoacetylurea derivatives are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
Cyanoacetamides, which are structurally similar to your compound, can be synthesized in several ways. One common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Heterocyclic Synthesis
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Hunnur, Latthe, and Badami (2005) demonstrated its role in the synthesis of thiazole derivatives through 1,3-dipolar cycloaddition reactions, leading to compounds like 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate and its derivatives (Hunnur, Latthe, & Badami, 2005).
Enolate Chemistry
The chemical's enolates have been explored in creating novel thiazole derivatives. Cież and Kalinowska‐Tłuścik (2012) explored the dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, which produced thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).
Cycloaddition Reactions
Pellegrini et al. (1997) investigated cycloaddition reactions involving dimethyl thiazolidine-2,4-dicarboxylate, revealing insights into its stereochemical properties and applications in synthesizing thiazolidine derivatives (Pellegrini et al., 1997).
Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
Chigorina, Bespalov, and Dotsenko (2019) used dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This synthesis pathway led to various heterocyclization products, highlighting its versatility in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019).
Mechanism of Action
Target of Action
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .
Biochemical Pathways
The biochemical pathways affected by Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate involve the synthesis of various organic heterocycles . The compound’s cyano and carbonyl functions enable reactions with common bidentate reagents, leading to the formation of these heterocyclic compounds .
Result of Action
The result of the action of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .
properties
IUPAC Name |
dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENJTYTCYSUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate |
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